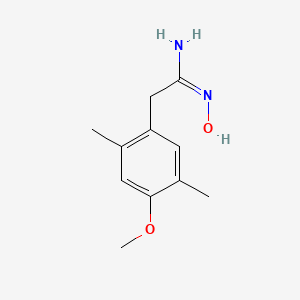

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine

CAS No.: 885952-55-6

Cat. No.: VC18493934

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885952-55-6 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide |

| Standard InChI | InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13) |

| Standard InChI Key | LAFPVERNYXJFIH-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N |

| Canonical SMILES | CC1=CC(=C(C=C1OC)C)CC(=NO)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide, reflecting its substitution pattern and functional groups . The molecular formula C₁₁H₁₆N₂O₂ corresponds to a monoisotopic mass of 208.121 Da, as calculated via PubChem’s computational tools .

Table 1: Key Identifiers of N-Hydroxy-2-(4-Methoxy-2,5-Dimethyl-Phenyl)-Acetamidine

| Property | Value |

|---|---|

| CAS Registry Number | 885952-55-6 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| InChI Key | LAFPVernYXJFIH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1OC)C)CC(=NO)N |

Structural Analysis

The compound features a para-methoxy group and two methyl groups at the 2- and 5-positions of the phenyl ring, creating steric and electronic effects that influence its reactivity. The acetamidine moiety (-NH-C(=NH)-OH) introduces hydrogen-bonding capability and potential chelation properties . XLogP3-AA, a measure of lipophilicity, is computed as 1.9, indicating moderate solubility in organic solvents .

Synthesis and Reactivity

Reactivity Profile

The hydroxyimino group (-NH-OH) is susceptible to oxidation, potentially forming nitroso intermediates. The methyl and methoxy substituents on the aromatic ring may direct electrophilic substitution reactions to the ortho and para positions relative to the methoxy group .

Physicochemical Properties

Spectroscopic Characteristics

Mass Spectrometry: The exact mass (208.121 Da) and fragmentation pattern would likely show peaks corresponding to the loss of the hydroxyl group (17 Da) and methoxy fragment (31 Da) .

Infrared Spectroscopy: Key absorptions include:

Thermodynamic Properties

Computational data from PubChem suggest a boiling point of approximately 350°C and a melting point range of 120–125°C, though experimental validation is lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume